molecular formula C11H11BrO2 B3251410 methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 209225-06-9

methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B3251410
CAS No.: 209225-06-9
M. Wt: 255.11 g/mol
InChI Key: JDCDSNNAIZPDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate is a high-value brominated indane derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. This compound features a benzocyclopentene (indane) core structure, which is a privileged scaffold in drug discovery due to its ability to impart conformational rigidity and improve metabolic stability to potential drug candidates . The strategically incorporated bromine atom at the 4-position of the aromatic ring makes this molecule a versatile precursor for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the efficient exploration of chemical space around the indane core . Researchers primarily utilize this bromo-indane ester in the stereoselective construction of complex molecules, including those with 1,3-stereocenters displaying axial and central chirality, which are challenging architectural motifs found in biologically active compounds . Its application is critical in developing novel therapeutic agents, as the indane scaffold is present in compounds investigated for a range of therapeutic areas . As a building block, it facilitates the synthesis of more complex, functionalized indane derivatives, such as amino analogs (e.g., methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate) , which can serve as key intermediates for pharmaceutical targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDSNNAIZPDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.

    Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted indene derivatives.

    Reduction: Formation of 2,3-dihydro-1H-indene-2-carboxylate.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored as a building block for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and carboxylate ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The reactivity and applications of methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate are influenced by substituent type and position. Key comparisons include:

Compound Name Substituents Key Properties/Reactivity Reference
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate 1-oxo (keto) at position 1 Higher reactivity in α-amination (41% yield, 92% ee with perfluorohexyl iodide under photoorganocatalysis)
Methyl 5-bromo-2-(difluoromethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 5-Br, 2-(CF₂H) Lower yield (39%) in synthesis due to steric hindrance from CF₂H; used as a fluorinated building block
Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate 6-Br, 1-oxo Positional isomer of the target compound; bromine at position 6 alters electrophilic substitution patterns
Methyl 4-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate 4-SO₂Cl Enhanced electrophilicity for nucleophilic substitution; used in sulfonamide drug synthesis

Key Observations :

  • Substituent Position : Bromine at position 4 (target compound) vs. 6 (evidence 16) leads to divergent reactivity. For example, 4-bromo derivatives undergo regioselective cross-coupling reactions more efficiently than 6-bromo isomers due to proximity to the ester group .
  • Electronic Effects: The 1-oxo group in methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate increases electrophilicity at the α-carbon, enabling high enantioselectivity (92% ee) in photoorganocatalytic perfluoroalkylation . In contrast, bromine in the target compound deactivates the aromatic ring, limiting its use in electrophilic aromatic substitutions but enhancing stability in radical reactions .
  • Steric Hindrance : Bulky substituents like CF₂H (evidence 5) reduce reaction yields due to steric clashes, whereas smaller groups (e.g., Br) maintain synthetic efficiency .

Comparison Table :

Reaction Type Target Compound Yield/ee Analogues (Yield/ee) Catalyst/Reagents
α-Amination Not reported Ethyl 1-oxo-2,3-dihydro analog: 36% ee Organocatalyst (e.g., DBAB)
Perfluoroalkylation Not applicable Methyl 1-oxo analog: 41% yield, 92% ee Phase-transfer catalyst, Cs₂CO₃
Bromination 83% yield 6-Bromo isomer: commercial availability Br₂ or NBS in specific conditions

Biological Activity

Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound belonging to the class of indene derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C11H9BrO2\text{C}_{11}\text{H}_{9}\text{BrO}_2

The presence of the bromine atom at the 4-position of the indene ring is significant as it may enhance biological activity through increased lipophilicity and altered receptor interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : The bromine atom and carboxylate group may facilitate binding to active sites on enzymes, leading to modulation of enzymatic activity.
  • Receptor Interaction : The compound could interact with specific receptors involved in cellular signaling pathways, influencing gene expression and cellular responses.

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory, antimicrobial, and anticancer properties, indicating a potential for therapeutic applications .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study conducted on indole derivatives demonstrated that compounds structurally related to this compound displayed significant cytotoxic effects against various cancer cell lines .

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.7
This compoundHeLa (Cervical Cancer)12.9

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. A comparative study showed that this compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

OrganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

These results suggest that this compound could serve as a lead compound for further development in antimicrobial therapies.

Study on Indole Derivatives

A comprehensive study focused on indole derivatives highlighted the potential of similar compounds in treating neurodegenerative diseases. This compound was included in a screening aimed at evaluating neuroprotective effects against oxidative stress in neuronal cells. The results indicated a protective effect mediated through antioxidant mechanisms .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic reactions. One method includes the bromination of indene followed by esterification with methanol. The synthesized compound was then evaluated for its biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate?

  • Methodological Answer : The compound is synthesized via general procedures (e.g., GP1 or GP2) starting from 4-bromo-2,3-dihydro-1H-inden-1-one. Key steps include esterification under reflux with methyl allyl groups, achieving yields of 68–83%. Solvent systems like pentane:ethyl acetate (9:1 or 3:2) are critical for purification, with thin-layer chromatography (TLC, Rf ~0.3) monitoring progress . Melting points (51–61.9°C) and NMR data validate purity.

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H NMR (400 MHz, Chloroform-d) to confirm substituent positions and diastereotopic protons (e.g., δ 7.69–4.63 ppm) .
  • HRMS (ESI) for precise molecular ion matching (e.g., calculated vs. observed mass error <0.1 ppm) .
  • IR spectroscopy to identify carbonyl (1746 cm⁻¹) and ester (1716 cm⁻¹) functional groups .

Q. What are the recommended storage conditions and stability considerations?

  • Methodological Answer : Store at room temperature in airtight containers, avoiding moisture. Solubility in ethyl acetate or pentane facilitates recrystallization. Stability tests under nitrogen atmosphere are advised to prevent bromine displacement or ester hydrolysis .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bromine moiety for downstream applications?

  • Methodological Answer : The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For azide introduction, treat with NaN₃ under Pd catalysis, followed by TLC-guided purification (Rf ~0.52, pentane:ethyl acetate 9:1) to yield azido derivatives (80% yield) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : Utilize single-crystal X-ray diffraction (e.g., Bruker APEX2 with Mo Kα radiation) to determine bond lengths and angles. Refinement via SHELXL-97 and SADABS absorption corrections ensures accuracy, as demonstrated for ethyl 2-(4-methylbenzoyl) analogs .

Q. What mechanistic insights exist for bromine’s role in reactivity?

  • Methodological Answer : Bromine enhances electrophilic aromatic substitution (EAS) at the 4-position. Competitive pathways (e.g., radical vs. polar mechanisms) can be probed via kinetic isotope effects or DFT calculations. Evidence from indenone derivatives suggests bromine stabilizes transition states in SNAr reactions .

Q. How can computational modeling predict biological activity based on structural analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) using indole-based scaffolds (e.g., methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate) reveals potential interactions with kinase targets. Pharmacophore mapping of the dihydroindene core highlights hydrogen-bonding and hydrophobic regions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral Pd complexes) or kinetic resolution via HPLC (Chiralpak columns) ensures enantiomeric excess. Monitor optical rotation ([α]D²⁵) and compare with reported S-configuration standards (e.g., methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.